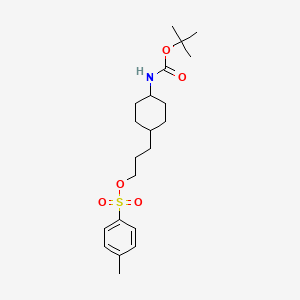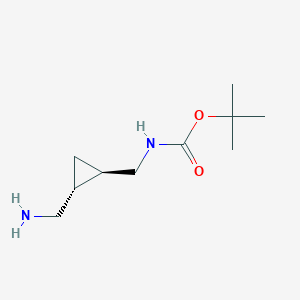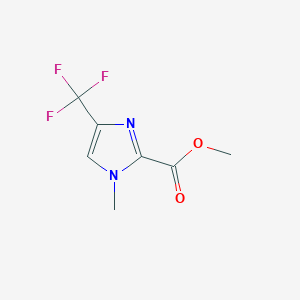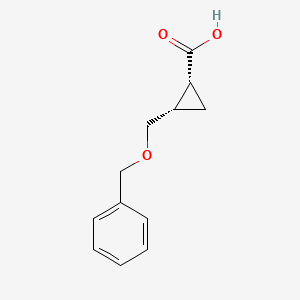
(R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclohexyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-Cyclohexyl-2,2-dimethylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This approach is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of secondary alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-2,2-dimethylpropan-1-one or ®-1-Cyclohexyl-2,2-dimethylpropanal.
Reduction: ®-1-Cyclohexyl-2,2-dimethylpropan-1-amine or cyclohexyl-substituted hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Cyclohexyl-2,2-dimethylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexanol: A simpler analog with a hydroxyl group attached directly to the cyclohexane ring.
2,2-Dimethylpropan-1-ol: A structural analog lacking the cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is unique due to its chiral nature and the presence of both cyclohexyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(1R)-1-cyclohexyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3/t10-/m1/s1 |
Clé InChI |
SHNBWIOMPFKTMH-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1CCCCC1)O |
SMILES canonique |
CC(C)(C)C(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)



![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)



![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)

